molecular formula C10H8Cl2N2S B6268017 5-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-2-amine CAS No. 1283568-93-3

5-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-2-amine

Cat. No.: B6268017
CAS No.: 1283568-93-3
M. Wt: 259.2
InChI Key:
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Description

5-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a dichlorophenyl group and a methyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichlorobenzaldehyde with thiosemicarbazide in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-2-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other proteins and enzymes, modulating their activity and contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-2-amine is unique due to its thiazole core, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-2-amine involves the reaction of 2,3-dichlorobenzaldehyde with methylthiourea in the presence of a base to form the intermediate 5-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-2-carbaldehyde. This intermediate is then reduced using a reducing agent to yield the final product, 5-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-2-amine.", "Starting Materials": [ "2,3-dichlorobenzaldehyde", "methylthiourea", "base", "reducing agent" ], "Reaction": [ "Step 1: 2,3-dichlorobenzaldehyde is reacted with methylthiourea in the presence of a base, such as sodium hydroxide, to form the intermediate 5-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-2-carbaldehyde.", "Step 2: The intermediate is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the final product, 5-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-2-amine." ] }

CAS No.

1283568-93-3

Molecular Formula

C10H8Cl2N2S

Molecular Weight

259.2

Purity

95

Origin of Product

United States

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